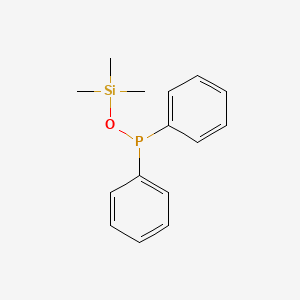
Phosphinous acid, diphenyl-, trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinous acid, diphenyl-, trimethylsilyl ester is an organophosphorus compound with the molecular formula C15H19OPSi It is a derivative of phosphinous acid where the hydrogen atoms are replaced by diphenyl and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinous acid, diphenyl-, trimethylsilyl ester can be synthesized through the reaction of diphenylphosphine oxide with silylating agents such as hexamethyldisilazane, diethyl(trimethylsilyl)amine, or bis(trimethylsilyl)acetamide in the presence of a solvent like 1,4-dioxane at elevated temperatures (100-110°C) . This method provides a quick and high-yield preparation of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available silylating reagents and controlled reaction conditions to ensure high purity and yield. The process typically requires careful monitoring of temperature and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Phosphinous acid, diphenyl-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield phosphinous acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or alkylating agents are used.
Hydrolysis: Acidic or basic conditions, often involving hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Oxidation: Diphenylphosphine oxide.
Substitution: Various substituted phosphinous acid derivatives.
Hydrolysis: Phosphinous acid and its derivatives.
Scientific Research Applications
Phosphinous acid, diphenyl-, trimethylsilyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of phosphinous acid, diphenyl-, trimethylsilyl ester involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances its reactivity by stabilizing the intermediate species formed during reactions. The molecular targets and pathways involved depend on the specific reaction and application, such as enzyme inhibition in biological systems or catalysis in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- Phosphinous acid, diphenyl-, methyl ester
- Phosphinous acid, diphenyl-, ethyl ester
- Phosphinous acid, diphenyl-, butyl ester
Uniqueness
Phosphinous acid, diphenyl-, trimethylsilyl ester is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to its alkyl ester counterparts. This makes it a valuable compound in synthetic chemistry, particularly in reactions requiring high reactivity and selectivity .
Properties
CAS No. |
13683-01-7 |
|---|---|
Molecular Formula |
C15H19OPSi |
Molecular Weight |
274.37 g/mol |
IUPAC Name |
diphenyl(trimethylsilyloxy)phosphane |
InChI |
InChI=1S/C15H19OPSi/c1-18(2,3)16-17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI Key |
UXLKIYFTUSRNRC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















